molecular formula C19H20FN5O3 B2649202 1-(4-Fluorophenyl)-3-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)imidazolidin-2-one CAS No. 2034321-70-3

1-(4-Fluorophenyl)-3-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)imidazolidin-2-one

Cat. No.: B2649202
CAS No.: 2034321-70-3
M. Wt: 385.399
InChI Key: XIPFQVVWNVDPLC-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)imidazolidin-2-one ( 2034321-70-3) is a complex heterocyclic compound with a molecular formula of C 19 H 20 FN 5 O 3 and a molecular weight of 385.4 g/mol . Its multifunctional structure incorporates an imidazolidinone core linked to a fluorophenyl group, which is known to enhance chemical stability and enable specific molecular interactions . The presence of a pyrazinyloxy-pyrrolidinyl fragment adds conformational flexibility, which can be crucial for targeted binding with biological receptors . This molecular architecture makes it a promising building block for medicinal chemistry research, particularly in the development of enzyme inhibitors or protein ligands . While specific biological data for this exact molecule is limited, its structural features are of significant interest. Related compounds featuring fluorophenyl groups and complex heterocycles are frequently investigated as potent receptor antagonists for neurological applications and as kinase inhibitors in oncology research . Researchers can leverage this compound as a key intermediate to explore new chemical entities for various therapeutic areas. This product is supplied with high purity to ensure consistency in your experimental results. It is intended for Research Use Only and is not approved for use in diagnostics, therapeutics, or any form of human consumption.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[2-oxo-2-(3-pyrazin-2-yloxypyrrolidin-1-yl)ethyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O3/c20-14-1-3-15(4-2-14)25-10-9-24(19(25)27)13-18(26)23-8-5-16(12-23)28-17-11-21-6-7-22-17/h1-4,6-7,11,16H,5,8-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIPFQVVWNVDPLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2)C(=O)CN3CCN(C3=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Fluorophenyl)-3-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)imidazolidin-2-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against specific pathogens, and relevant case studies.

  • Molecular Formula : C20H22FN5O3
  • Molecular Weight : 399.4 g/mol
  • CAS Number : 2034228-26-5

The compound exhibits biological activity primarily through its interaction with specific molecular targets, particularly in the context of antimicrobial effects. It has been noted for its potential inhibition of Mycobacterium tuberculosis, demonstrating significant activity with IC50 values ranging from 1.35 to 2.18 μM. The presence of the pyrazine moiety is crucial for its interaction with bacterial pathways, potentially disrupting their growth and proliferation.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that the compound is effective against Mycobacterium tuberculosis H37Ra. Its mechanism involves targeting the bacterial cell's metabolic pathways, leading to inhibited growth.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights that may extend to this compound:

  • Antitubercular Activity : A study demonstrated that compounds with similar structural features inhibited Mycobacterium tuberculosis effectively, suggesting a shared mechanism of action.
  • GABA-A Receptor Interaction : Research on related benzimidazole derivatives indicated that modifications at the fluorophenyl position could enhance metabolic stability and receptor binding affinity, which may inform future studies on this compound .

Table 1: Biological Activity Summary

Activity TypeTargetIC50 (μM)Reference
AntimicrobialMycobacterium tuberculosis1.35 - 2.18
GABA-A ModulationGABA-A ReceptorNot specifically studied

Table 2: Structural Features Affecting Activity

Structural FeatureEffect on ActivityReference
Pyrazine moietyEnhances interaction with bacterial pathways
Fluorophenyl substitutionPotentially increases metabolic stability

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds related to this structure. For instance, derivatives containing a pyrazole or pyrimidine scaffold have shown significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal efficacy against Candida albicans . The ability of such compounds to inhibit microbial growth is attributed to their ability to interfere with bacterial cell wall synthesis or function.

Antitumor Activity

The imidazolidinone scaffold is recognized for its anticancer properties. Research has demonstrated that compounds with similar structures exhibit selective cytotoxicity against various cancer cell lines. The incorporation of specific substituents, such as the pyrazinyl moiety in this compound, may enhance its interaction with biological targets involved in cell proliferation and apoptosis .

Synthetic Utility

The synthesis of 1-(4-Fluorophenyl)-3-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)imidazolidin-2-one involves multi-step reactions that can be optimized for high yield and purity. The synthetic pathways often include:

  • Formation of the Imidazolidinone Core : Utilizing starting materials like amino acids or derivatives thereof.
  • Substitution Reactions : Introducing the fluorophenyl and pyrazinyl groups through electrophilic aromatic substitution or nucleophilic attack mechanisms.

Case Study 1: Synthesis and Characterization

In a recent study, researchers synthesized a series of imidazolidinone derivatives and evaluated their biological properties. The synthesis involved the reaction of appropriate precursors under controlled conditions, followed by characterization using techniques such as NMR spectroscopy and mass spectrometry. The resulting compounds were tested for antimicrobial activity, revealing promising results against several pathogens .

Case Study 2: Molecular Docking Studies

Another investigation employed molecular docking simulations to predict the binding affinity of this compound to various biological targets associated with cancer progression. The results indicated strong interactions with proteins involved in cell cycle regulation, suggesting potential as an anticancer agent .

Comparison with Similar Compounds

Research Findings and Gaps

Synthetic Optimization : Modifying the pyrrolidine-pyrazine linker could enhance selectivity, as seen in L9’s orexin receptor specificity .

Unanswered Questions : The impact of pyrazine vs. benzodioxepin/tetrazole substituents on pharmacokinetics remains unexplored.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-fluorophenyl)-3-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)imidazolidin-2-one, and how can structural purity be ensured?

  • Methodology :

  • Step 1 : Utilize nucleophilic substitution or coupling reactions to introduce the pyrrolidin-1-yl and pyrazin-2-yloxy moieties. For example, describes the synthesis of imidazolidin-4-one derivatives via glycine or acetoamino substitution on phenidone scaffolds .
  • Step 2 : Optimize cyclization conditions (e.g., using carbodiimides or thionyl chloride) to form the imidazolidin-2-one core.
  • Step 3 : Validate purity via HPLC or LC-MS and confirm structure using FT-IR (amide C=O stretch ~1674 cm⁻¹) and NMR (e.g., aromatic proton signals for fluorophenyl groups) .
  • Step 4 : Employ X-ray powder diffraction (XRPD) for crystalline phase validation, as demonstrated in for structurally related compounds .

Q. How should researchers characterize the electronic and steric effects of substituents on this compound’s reactivity?

  • Methodology :

  • Computational Analysis : Perform DFT calculations to map electron density distributions, focusing on the pyrazin-2-yloxy group’s electron-withdrawing effects.
  • Experimental Validation : Compare reaction kinetics (e.g., hydrolysis rates) with analogs lacking the 4-fluorophenyl or pyrazine substituents. highlights similar analyses for fluorinated pyrazole derivatives .
  • Steric Maps : Generate molecular models (e.g., using Gaussian or Schrödinger Suite) to assess steric hindrance around the pyrrolidin-1-yl group .

Advanced Research Questions

Q. How can contradictory data on the biological activity of structurally related imidazolidinones be resolved?

  • Methodology :

  • Comparative Assays : Replicate antimicrobial/antioxidant testing under standardized conditions (e.g., broth microdilution for MIC values). notes variable activity in imidazolidin-4-one derivatives due to substituent effects .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing 4-fluorophenyl with chlorophenyl) and correlate changes with activity trends.
  • Data Reconciliation : Use meta-analysis tools to account for variability in experimental protocols (e.g., antioxidant assays like DPPH vs. ABTS) .

Q. What experimental designs are optimal for evaluating the compound’s pharmacokinetic (PK) properties in preclinical models?

  • Methodology :

  • In Vitro ADME : Assess metabolic stability using liver microsomes (human/rat) and CYP450 inhibition assays.
  • In Vivo PK : Design a crossover study in rodents with timed blood sampling. Analyze plasma concentrations via LC-MS/MS, referencing ’s framework for longitudinal environmental compound studies .
  • Tissue Distribution : Use radiolabeled analogs (e.g., ¹⁴C) to track accumulation in target organs .

Q. How can researchers address solubility challenges during formulation without altering pharmacological efficacy?

  • Methodology :

  • Co-Solvent Systems : Test binary/ternary mixtures (e.g., PEG-400, DMSO, or cyclodextrins) to enhance aqueous solubility.
  • Solid Dispersion : Prepare amorphous formulations via spray drying or hot-melt extrusion, as suggested in for salt forms of related compounds .
  • In Silico Screening : Use tools like COSMO-RS to predict solubility in excipient combinations .

Q. What strategies mitigate risks of off-target interactions in kinase or GPCR assays?

  • Methodology :

  • Selectivity Profiling : Screen against panels of kinases/GPCRs (e.g., Eurofins CEREP panels) to identify promiscuous binding.
  • Molecular Docking : Perform virtual screening (e.g., AutoDock Vina) to prioritize high-specificity targets. highlights similar approaches for phosphatase inhibitors .
  • Functional Assays : Use calcium flux or β-arrestin recruitment assays to confirm target engagement .

Safety and Compliance Questions

Q. What safety protocols are critical when handling this compound in vitro?

  • Methodology :

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and dissolution (per ) .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal. Collect organic waste in sealed containers labeled with CAS-specific codes .
  • Emergency Response : Maintain activated charcoal and eyewash stations. For inhalation exposure, administer oxygen and seek immediate medical assistance .

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